molecular formula C12H14BrNO4 B13547966 2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid

2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B13547966
M. Wt: 316.15 g/mol
InChI Key: JBNCYRMKWGDZQA-UHFFFAOYSA-N
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Description

2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromine atom at the second position and a tert-butoxycarbonyl-protected amino group at the third position on the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:

    Bromination: The starting material, 3-aminobenzoic acid, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

    Protection of Amino Group: The amino group is then protected by reacting with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Deprotection: Trifluoroacetic acid in dichloromethane is a typical reagent for removing the tert-butoxycarbonyl group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Deprotected Amino Benzoic Acid: Removal of the tert-butoxycarbonyl group yields 2-bromo-3-aminobenzoic acid.

Scientific Research Applications

2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocycles.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

JBNCYRMKWGDZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1Br)C(=O)O

Origin of Product

United States

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